1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is a chemical compound with the CAS Number: 497947-23-6 . It has a molecular weight of 244.13 . The IUPAC name for this compound is 1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrobromide .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years due to their diverse biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.BrH/c1-7-10-6-9 (12)3-2-8 (10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent studies . These reactions improve the atom economy, selectivity, and yield of the product .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Neuroprotective and Therapeutic Potential in CNS Disorders
1MeTIQ has been identified as an endogenous compound in the mammalian brain with significant neuroprotective, antiaddictive, and antidepressant-like activities. Research indicates that 1MeTIQ's mechanisms of action include MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system. These actions contribute to its neuroprotective effects across various neurodegenerative diseases of the central nervous system. Moreover, 1MeTIQ's potential as an antidepressant and antiaddictive drug has been demonstrated in animal models, suggesting its significant therapeutic implications in CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer Properties
THIQ derivatives, including 1MeTIQ, have shown promise in the area of cancer research. Their anticancer properties are attributed to their ability to act as anticancer antibiotics, with notable success in drug discovery for cancer and CNS disorders. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas highlights the milestone achieved in anticancer drug discovery using THIQ scaffolds. The diverse therapeutic activities of THIQ derivatives, synthesized for various therapeutic applications, underscore their potential in developing novel drugs with unique mechanisms of action for cancer treatment (Singh & Shah, 2017).
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide is an endogenous monoamine . It has been suggested that it targets dopaminergic neurons .
Mode of Action
The compound interacts with its targets, the dopaminergic neurons, and has been suggested to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . This interaction and the resulting changes contribute to its mode of action.
Biochemical Pathways
This compound affects the biochemical pathways related to dopaminergic neurodegeneration. It has been shown to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Result of Action
The molecular and cellular effects of this compound’s action include neuroprotective activity. It has been shown to protect against rotenone-induced mortality and biochemical changes in rat brain .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it shares many activities with 1,2,3,4-tetrahydroisoquinoline (TIQ), such as reducing free radicals formed during dopamine catabolism
Cellular Effects
It is suggested that it may have neuroprotective properties , but the exact impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.
Molecular Mechanism
It is suggested that its neuroprotective action may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system
Dosage Effects in Animal Models
It is known that following systemic administration in rats, it produces an antidepressant-like effect similar to the effect of imipramine . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGJRSIPGXDZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497947-23-6 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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